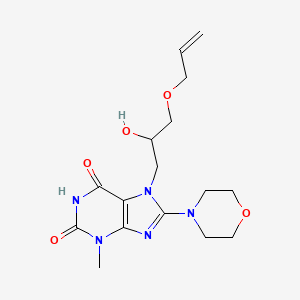

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Description

The compound 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with a morpholino group at position 8, a methyl group at position 3, and a 3-(allyloxy)-2-hydroxypropyl chain at position 5. This structure combines hydrophilic (morpholino, hydroxypropyl) and hydrophobic (allyloxy, methyl) moieties, making it a versatile scaffold for pharmacological exploration. Xanthine derivatives are widely studied for their diverse biological activities, including adenosine receptor antagonism, phosphodiesterase inhibition, and kinase modulation .

Properties

IUPAC Name |

7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5/c1-3-6-26-10-11(22)9-21-12-13(19(2)16(24)18-14(12)23)17-15(21)20-4-7-25-8-5-20/h3,11,22H,1,4-10H2,2H3,(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCSWDGYWUDNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione , a purine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a purine backbone with an allyloxy group and a morpholino substituent. Its molecular formula is C₁₅H₁₈N₄O₃, and it has a molecular weight of approximately 302.33 g/mol. The structural complexity contributes to its diverse biological activities.

Antidepressant Activity

Research indicates that derivatives of purine compounds can exhibit antidepressant-like effects. A study involving similar compounds demonstrated that certain purine derivatives selectively bind to serotonin receptors (5-HT1A and 5-HT2A) and adrenergic receptors (α1), suggesting a potential mechanism for mood enhancement .

Inhibition of Tumor Growth

The compound's structural analogs have shown promise as WNT pathway inhibitors , which play a critical role in cancer cell proliferation. The inhibition of this pathway can lead to reduced tumor growth in various cancer models .

Antioxidant Properties

As a purine derivative, it may possess antioxidant properties similar to uric acid, which is known to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress . This property could be beneficial in preventing cellular damage in various diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of related purine derivatives:

| Compound | Activity | Receptor Affinity (Ki) | Notes |

|---|---|---|---|

| Compound A | Antidepressant | 12-15 nM (5-HT1A) | Significant reduction in immobility time |

| Compound B | WNT Inhibition | N/A | Reduced tumor growth in xenograft models |

| Compound C | Antioxidant | N/A | Effective ROS scavenger |

Study on Antidepressant Effects

In a controlled study using the forced swim test on mice, compounds structurally related to the target compound exhibited significant antidepressant-like activity. The most potent analogs reduced immobility time significantly compared to controls, indicating potential efficacy as antidepressants .

Cancer Therapy Research

A recent investigation into the use of purine derivatives in combination therapies for cancer showed promising results. The tested compounds inhibited WNT signaling pathways effectively in vitro and demonstrated reduced tumor sizes in vivo when administered alongside traditional chemotherapeutics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Inhibition |

A study demonstrated that derivatives of similar structures showed enhanced activity against Gram-positive bacteria, suggesting that modifications to the substituents can lead to improved efficacy against specific pathogens.

Antiviral Activity

The antiviral potential of this compound has been evaluated against several viral strains. The structure-activity relationship (SAR) studies indicate that specific substitutions on the purine ring can significantly enhance antiviral potency while maintaining low cytotoxicity levels.

| Virus | Activity Observed | Reference |

|---|---|---|

| Influenza virus | Significant inhibition | |

| Herpes Simplex Virus | Moderate inhibition |

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines.

| Cancer Type | Activity Observed | Reference |

|---|---|---|

| Breast cancer | Inhibition of growth | |

| Lung cancer | Moderate inhibition |

The mechanisms behind these effects are being explored, with some studies indicating the involvement of apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results showed a notable reduction in bacterial load when treated with varying concentrations of the compound, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Antiviral Mechanism

A detailed investigation into the antiviral mechanism revealed that the compound interferes with viral replication processes. This was demonstrated through assays measuring viral RNA synthesis in infected cells treated with the compound.

Case Study 3: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to significant apoptosis as measured by flow cytometry, suggesting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the purine-2,6-dione core but differ in substituents at positions 7 and 8, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

The phenoxypropyl-pyrrolidinyl analog () replaces morpholino with pyrrolidinyl, reducing polarity but increasing basicity, which may affect membrane permeability .

Position 8 Variations: M4 substitutes morpholino with a thioacetic acid group, improving aqueous solubility and enabling covalent interactions (e.g., disulfide bonding) . F-168 () uses a piperazinyl group, which is protonatable at physiological pH, enhancing bioavailability and receptor affinity in antithrombotic applications .

Biological Activity: F-168 demonstrates superior antithrombotic efficacy over clinical standards like eptifibatide, attributed to its optimized substituent combination (piperazinyl + tietan group) . The target compound’s allyloxy group may confer unique binding kinetics at adenosine receptors, though activity data are absent in the evidence.

Synthetic Accessibility: M3 and M4 exhibit high yields (85–90%), suggesting robust synthetic routes for chlorophenoxy derivatives .

Q & A

Q. How is compound instability addressed during storage or in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.